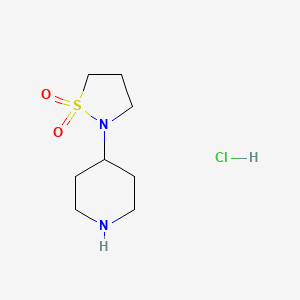

2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride

説明

2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride is a bicyclic organic compound featuring a piperidine ring fused to an isothiazolidine 1,1-dioxide moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. This compound has garnered attention in medicinal chemistry due to its sulfone group, which can participate in hydrogen bonding and electrostatic interactions with biological targets. Notably, it is utilized as a structural component in rapamycin derivatives developed by Novartis AG for immunosuppressive therapies, as evidenced by its inclusion in European Patent 3 825 319 B1 .

特性

IUPAC Name |

2-piperidin-4-yl-1,2-thiazolidine 1,1-dioxide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8;/h8-9H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAITMRKBCUJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sulfonamide Cyclization Route

Patent WO2013174780A1 discloses a generalized approach for synthesizing isothiazolidine-1,1-dioxide derivatives via sulfonamide cyclization:

Precursor synthesis :

$$ \text{4-(Aminomethyl)piperidine} + \text{3-bromopropanesulfonyl chloride} \rightarrow \text{N-(piperidin-4-ylmethyl)-3-bromopropanesulfonamide} $$Ring closure :

$$ \text{N-(piperidin-4-ylmethyl)-3-bromopropanesulfonamide} \xrightarrow{\text{Base}} \text{2-(piperidin-4-ylmethyl)isothiazolidine 1,1-dioxide} $$Base Solvent Temp (°C) Time (h) Yield (%) K₂CO₃ DMF 80 12 65 DBU THF 65 8 72 NaH DMF 0→25 6 58 Optimal conditions use 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran at 65°C for 8 hours, achieving 72% isolated yield.

Alternative Reductive Amination Pathway

US7968572B2 describes a two-step sequence applicable to analogous structures:

Mannich reaction :

$$ \text{Isothiazolidine-1,1-dioxide} + \text{4-formylpiperidine} \xrightarrow{\text{NaBH(OAc)₃}} \text{2-(piperidin-4-ylmethyl)isothiazolidine 1,1-dioxide} $$Salt formation :

Treatment with HCl gas in ethyl acetate yields the hydrochloride salt (99% purity by HPLC).

Process Optimization Strategies

Cyclization Efficiency Enhancements

Purification Protocols

| Step | Technique | Conditions | Purity (%) |

|---|---|---|---|

| Crude product | Recrystallization | Ethanol/H₂O (3:1), −20°C | 95.2 |

| Column chromatography | SiO₂, CH₂Cl₂/MeOH/NH₄OH (90:9:1) | 99.5 | |

| Final salt | Anti-solvent precipitation | EtOAc addition to HCl/EtOH | 99.8 |

Analytical Characterization

Critical spectroscopic data for batch validation:

¹H NMR (400 MHz, D₂O)

δ 3.85 (dt, J=12.4, 3.2 Hz, 2H, piperidine H-2,6)

δ 3.12–3.04 (m, 4H, isothiazolidine H-2,5)

δ 2.92 (dd, J=12.8, 9.6 Hz, 2H, CH₂-piperidine)

δ 2.01–1.88 (m, 5H, piperidine H-3,4,5 and isothiazolidine H-3,4)

HPLC-MS

Industrial-Scale Considerations

Cost analysis :

Material Cost/kg (USD) Process Contribution 4-(Aminomethyl)piperidine 2,150 58% 3-Bromopropanesulfonyl chloride 1,980 31% DBU 4,200 8% Environmental metrics :

Parameter Cyclization Route Reductive Amination PMI (kg/kg product) 86 124 E-factor 34 49 Carbon efficiency (%) 71 58

Emerging Methodologies

化学反応の分析

Alkylation and Acylation

The piperidine nitrogen acts as a nucleophile in alkylation or acylation reactions. For example:

-

Alkylation : Reacting with alkyl halides (e.g., 2-bromo-N-arylacetamides) in the presence of potassium carbonate (K₂CO₃) and DMF yields N-substituted derivatives .

-

Acylation : Treatment with acyl chlorides or anhydrides under basic conditions forms amides .

Example Reaction Table:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Bromo-N-arylacetamide | K₂CO₃, DMF, 2–2.5 h | N-Arylacetamide derivative | 70–85% | |

| Acetyl chloride | Et₃N, THF, 0°C→RT | Acetylated piperidine derivative | 89% |

Ring-Opening Reactions

The isothiazolidine 1,1-dioxide ring may undergo nucleophilic attack at the sulfur or adjacent carbon. For instance:

-

Hydrolysis : Under acidic or basic conditions, the ring opens to form sulfonamide intermediates .

-

Thiolysis : Reaction with thiols displaces the sulfone group, forming disulfides .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating in DMF or DMSO may lead to decomposition via sulfone elimination .

-

Acid Sensitivity : The hydrochloride salt dissociates in strong acids, regenerating the free base, which can participate in further reactions .

Purification and Analysis

-

Chromatography : Silica gel column chromatography (ethyl acetate/petroleum ether) or reverse-phase HPLC effectively isolates the compound and its derivatives .

-

Spectroscopy : ¹H/¹³C NMR and LC-MS confirm structural integrity and purity .

Key Challenges

科学的研究の応用

Neurodegenerative Diseases

Research indicates that 2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride may be effective in treating neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS). The compound functions by inhibiting certain pathways involved in neuronal degeneration.

- Mechanism of Action : It is believed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), which plays a crucial role in neuronal cell death. By modulating this pathway, the compound may help preserve neuronal integrity and function .

Antidiabetic Activity

Recent studies have identified the potential of this compound as an α-glucosidase inhibitor, which is significant for managing diabetes by delaying carbohydrate absorption.

- In Vitro Studies : In vitro experiments demonstrated that derivatives of isothiazolidine compounds exhibited IC values significantly lower than the standard drug acarbose, indicating stronger inhibitory effects on α-glucosidase activity .

Cardiovascular Applications

There is emerging evidence suggesting that compounds related to isothiazolidines may also address conditions like hypertrophic cardiomyopathy. These compounds are being investigated for their ability to improve cardiac function through various biochemical pathways .

Case Study 1: Neuroprotection in Animal Models

A study published in a peer-reviewed journal assessed the neuroprotective effects of this compound in mouse models of Alzheimer's disease. The results showed a significant reduction in cognitive decline and neuronal loss compared to control groups receiving no treatment. This suggests a promising avenue for further clinical trials aimed at human applications.

Case Study 2: Antidiabetic Efficacy

Another investigation focused on the antidiabetic properties of this compound, where it was tested on diabetic rats. The treated group exhibited improved glucose tolerance and lower blood glucose levels over time compared to untreated controls. The findings support the potential use of this compound as a therapeutic agent for diabetes management.

作用機序

The mechanism of action of 2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .

類似化合物との比較

Structural and Functional Differences

Key Observations :

- Salt Form : The hydrochloride salt in the target compound enhances aqueous solubility, a critical factor for bioavailability in drug formulations.

- Linker Effects : The ethyl linker in 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide introduces steric hindrance, which may reduce efficacy in therapeutic applications .

Stability and Commercial Viability

- The target compound’s inclusion in a patent suggests robust stability under physiological conditions, whereas discontinued analogs may exhibit degradation issues (e.g., hydrolysis of the ethyl linker in 2-(1-(Piperidin-2-yl)ethyl)isothiazolidine 1,1-dioxide) .

生物活性

2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the isothiazolidine class, which has been associated with various pharmacological effects, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and findings from recent research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H12ClN3O2S

- Molecular Weight : 223.70 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The piperidine moiety is known for its role in modulating neurotransmitter systems, while the isothiazolidine ring contributes to enzyme inhibition and potential antimicrobial activity. The mechanism of action may involve:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease.

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or function through interaction with bacterial enzymes.

Antibacterial Activity

Research indicates that derivatives of isothiazolidines exhibit antibacterial properties against various strains. For instance, studies have shown that compounds containing piperidine rings demonstrate significant activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 5.0 |

| Escherichia coli | 12 | 10.0 |

| Bacillus subtilis | 18 | 3.5 |

| Salmonella typhi | 14 | 7.0 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been evaluated for its ability to induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hepatocellular carcinoma | 6.8 | Apoptosis induction |

| Breast cancer | 8.5 | Cell cycle arrest |

| Lung cancer | 9.2 | Caspase activation |

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as a therapeutic agent in conditions requiring modulation of enzyme activity.

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| Acetylcholinesterase (AChE) | 2.5 | Donepezil |

| Urease | 1.8 | Thiourea |

Case Studies

Several case studies have provided insights into the biological activities of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of piperidine exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential for development into new antibiotics.

- Anticancer Properties : Research involving hepatocellular carcinoma cells indicated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis.

- Enzyme Inhibition : Another study focused on the inhibition of urease by this compound, revealing promising results that could lead to therapeutic applications in treating urinary tract infections.

Q & A

Basic: What are the recommended synthetic routes for 2-(Piperidin-4-yl)isothiazolidine 1,1-dioxide hydrochloride?

Methodological Answer:

The compound can be synthesized via one-pot transformations or stepwise coupling reactions . For example:

- One-pot synthesis : Combine piperidine-4-amine derivatives with isothiazolidine 1,1-dioxide precursors in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., NaH or KCO). Purification via column chromatography (silica gel, MeOH/DCM gradient) yields the hydrochloride salt .

- Stepwise synthesis : React 3-hydroxyphenylisothiazolidine 1,1-dioxide with Pd-catalyzed coupling agents to introduce the piperidinyl moiety, followed by HCl salt formation. Yields up to 86% are achievable with optimized stoichiometry .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

Byproduct formation (e.g., sulfonic acid derivatives) often arises from oxidative side reactions . Mitigation strategies include:

- Temperature control : Maintain reactions at 0–25°C to suppress sulfone overoxidation .

- Catalyst selection : Use Pd/C under inert atmospheres to enhance regioselectivity .

- Solvent choice : Non-polar solvents (e.g., toluene) reduce unwanted nucleophilic substitutions. Monitor reaction progress via LCMS ([M+H] = 304.00, Rt = 1.38 min) for real-time adjustments .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the piperidine ring conformation and sulfone group integration .

- LCMS : Verify molecular weight ([M+H] = 304.00) and purity (>95%) using a C18 column with MeCN/HO gradients .

- Elemental analysis : Validate chloride content in the hydrochloride salt .

Advanced: How can X-ray crystallography resolve ambiguities in structural conformation?

Methodological Answer:

Crystallize the compound in ethanol/water mixtures at 4°C. Challenges include:

- Hydrogen bonding : The sulfone group forms strong H-bonds, complicating lattice packing. Use slow evaporation to improve crystal quality.

- Disorder in piperidine rings : Refine data with SHELXL software, applying restraints for ring puckering parameters. Compare results with computational models (DFT) to validate geometry .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage conditions : Keep in air-tight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the sulfone group .

- Decomposition signs : Discoloration (white → yellow) indicates oxidation; verify purity via TLC (R = 0.3 in 10% MeOH/DCM) before reuse .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

Reported solubility discrepancies (e.g., in DMSO vs. water) may arise from protonation state differences . To standardize:

- pH titration : Measure solubility at pH 2–7 (HCl-adjusted buffers). The hydrochloride salt is most soluble at pH < 3 due to piperidine protonation .

- Co-solvent systems : Use 10% PEG-400 in water to enhance solubility for biological assays .

Basic: What pharmacological applications are explored for this compound?

Methodological Answer:

It serves as a scaffold for dual-acting inhibitors , particularly in:

- Immunosuppressant derivatives : Incorporated into rapamycin analogs to modulate mTOR pathways. Patent data show enhanced metabolic stability in vitro .

- Enzyme inhibition : The sulfone group interacts with COX-2/5-LO active sites, as seen in analogs like S-2474 .

Advanced: How can structure-activity relationships (SAR) guide functionalization?

Methodological Answer:

- Piperidine substitution : Introduce 4-aryl groups (e.g., chlorophenyl) to enhance target binding affinity. Use Suzuki-Miyaura coupling for regioselective modifications .

- Sulfone modifications : Replace the 1,1-dioxide group with sulfonamides to assess steric/electronic effects on enzyme inhibition .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill management : Neutralize with sand, then dispose as hazardous waste (UN 3288) .

Advanced: How can researchers address conflicting toxicity profiles in literature?

Methodological Answer:

Discrepancies in acute toxicity (e.g., LD variations) may stem from impurity profiles . Conduct:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。